The synthesis of N-ethyl-N-methylacetamide is less frequently discussed in the reviewed literature compared to other related amides. One method involves a one-pot reaction using 2-(2-fluorophenyl)-N-methoxy-2-(methoxymethoxy)-N-methylacetamide or 2-(2-fluorophenyl)-N-methoxy-N-methylacetamide as starting materials, reacting them with cyclopropylmagnesium bromide (a Grignard reagent) []. This approach focuses on producing intermediates for the synthesis of prasugrel, an antiplatelet drug.
While specific chemical reactions of N-ethyl-N-methylacetamide are scarcely discussed in the reviewed literature, one study investigates its use as a polar additive in polymerization reactions []. The research explores its interaction with a palladium catalyst precursor, [(P^O)PdMe(DMSO)], during the copolymerization of acrylamides with ethylene. This study reveals that N-ethyl-N-methylacetamide, alongside other amides like N,N-dimethylacetamide and N-methylacetamide, can significantly retard polymerization due to reversible κ-O-coordination with the catalyst.
Genetic Toxicity Testing: N-ethyl-N-methylacetamide's close relative, N-ethyl-N-nitrosourea (ENU), serves as a potent mutagen in genetic toxicity studies [, ]. ENU induces point mutations, primarily at A:T base pairs, making it valuable for generating mutant mouse models to study gene function and disease []. Duplex Sequencing, an error-corrected next-generation sequencing method, is being employed to analyze ENU-induced mutations with high accuracy and sensitivity [].
Cancer Research: ENU is widely used in inducing mammary tumors in Sprague Dawley rats, serving as a model for evaluating terahertz imaging in differentiating cancerous from non-cancerous tissues []. The model allows researchers to study tumor development, progression, and treatment strategies.
Neurological Disorder Research: ENU is also employed in inducing gliomas in rats, providing a model for studying the molecular mechanisms underlying glioma development and progression []. This model is particularly useful for investigating early events in gliomagenesis.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: